molecular formula C29H34O10 B129637 7-epi-10-Oxo-10-deacetyl Baccatin III CAS No. 151636-94-1

7-epi-10-Oxo-10-deacetyl Baccatin III

Cat. No.: B129637
CAS No.: 151636-94-1
M. Wt: 542.6 g/mol
InChI Key: UEDMLPVUDFCAQM-IWVNULRZSA-N
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Description

7-epi-10-Oxo-10-deacetyl Baccatin III is a chemical compound derived from the Taxus species, commonly known as yew trees. It is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The compound has a molecular formula of C29H34O10 and a molecular weight of 542.57 g/mol .

Scientific Research Applications

7-epi-10-Oxo-10-deacetyl Baccatin III has significant applications in various fields:

Biochemical Analysis

Biochemical Properties

It is known that this compound can be involved in acetylation reactions . In such reactions, an acetyl moiety from acetyl CoA is transferred onto the C10 position of 10-DAB, resulting in the formation of baccatin III .

Temporal Effects in Laboratory Settings

The temporal effects of 7-epi-10-Oxo-10-deacetyl Baccatin III in laboratory settings are not well-documented. It is known that the conversion rate of 10-DAB and baccatin III yield increases and then decreases with the continuous increase in E. coli density .

Metabolic Pathways

It is known that this compound can be involved in acetylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7-epi-10-Oxo-10-deacetyl Baccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase . This enzyme catalyzes the conversion of 10-deacetylbaccatin III to this compound under optimized conditions involving glycerol supply, slightly acidic pH, and low temperature .

Industrial Production Methods: Industrial production of this compound often relies on the extraction of 10-deacetylbaccatin III from renewable sources such as Taxus needles. The extracted compound is then subjected to whole-cell catalysis using recombinant strains to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 7-epi-10-Oxo-10-deacetyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other valuable compounds, such as paclitaxel.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents such as acetic anhydride and benzoyl chloride.

Major Products: The primary product formed from these reactions is paclitaxel, a potent anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel. Its structural features and reactivity make it a valuable intermediate for producing various taxane derivatives with significant therapeutic potential .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDMLPVUDFCAQM-IWVNULRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415702
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151636-94-1
Record name 10-Dehydrobaccatin V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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